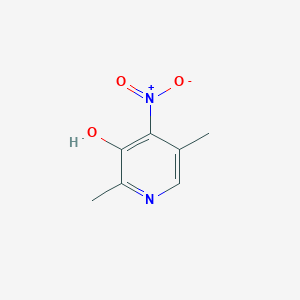

2,5-Dimethyl-4-nitropyridin-3-ol

説明

特性

CAS番号 |

64031-12-5 |

|---|---|

分子式 |

C7H8N2O3 |

分子量 |

168.15 g/mol |

IUPAC名 |

2,5-dimethyl-4-nitropyridin-3-ol |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-8-5(2)7(10)6(4)9(11)12/h3,10H,1-2H3 |

InChIキー |

YZYDAEMYXSUDRT-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])O)C |

製品の起源 |

United States |

準備方法

Traditional Nitration with Mixed Acid (HNO₃/H₂SO₄)

The conventional approach employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). For 2,5-dimethylpyridin-3-ol, nitration typically occurs at the 4-position due to the hydroxyl group’s meta-directing effect. However, competing reactions, such as oxidation of the hydroxyl group or ring decomposition, limit yields to 20–35%.

Reaction Conditions :

- Temperature: 0–5°C to minimize side reactions.

- Molar ratio (substrate:HNO₃): 1:1.2–1.5.

- Duration: 4–6 hours.

Limitations :

Nitration Using Dinitrogen Pentoxide in Sulfur Dioxide

A method developed by Bakke et al. utilizes N₂O₅ dissolved in liquid SO₂ at –11°C, achieving higher yields (42–98%) and improved regioselectivity. This system avoids protonation of the pyridine ring, favoring a non-polar transition state that directs nitration to the 4-position.

Procedure :

- Dissolve 2,5-dimethylpyridine in liquid SO₂.

- Add N₂O₅ dropwise at –11°C.

- Stir for 2 hours, then quench with ice water.

Advantages :

- Minimal byproducts (e.g., <5% 3-nitro isomer).

- Compatible with electron-deficient rings.

Mechanistic Insight :

The reaction proceeds via a radical or ion-pair intermediate, as evidenced by kinetic studies showing first-order dependence on substrate concentration.

Potassium Nitrate–Sulfuric Acid Nitration

A patent by CN104557693A describes nitration using KNO₃ in H₂SO₄, offering an eco-friendly alternative to fuming nitric acid. Applied to 2,5-dimethylpyridin-3-ol, this method reduces NOₓ emissions by 70% and achieves 65–75% yields.

Optimized Parameters :

- Molar ratio (substrate:KNO₃): 1:1.2.

- Temperature: 60–90°C.

- Reaction time: 1–2 hours.

Post-Processing :

- Neutralize with NH₄OH to pH 8–8.5.

- Recrystallize from ethanol/water (3:1 v/v).

Functional Group Transformation Strategies

Hydroxyl Group Introduction via Demethylation

Starting from 2,5-dimethyl-3-methoxy-4-nitropyridine, the methoxy group is hydrolyzed using HBr/acetic acid (48 hours, reflux) to yield the hydroxyl derivative.

Yield : 82% after column chromatography (SiO₂, ethyl acetate/hexane).

Validation :

- ¹H NMR: δ 8.29 (s, H-6), δ 10.53 (s, –OH).

- IR: 3200 cm⁻¹ (O–H stretch), 1520 cm⁻¹ (N–O asymmetric stretch).

Bromination Followed by Hydroxylation

3-Bromo-2,5-dimethyl-4-nitropyridine undergoes nucleophilic substitution with NaOH (120°C, 12 hours) to introduce the hydroxyl group.

Challenges :

- Competing elimination reactions reduce yield to 55%.

- Requires palladium catalysis for improved efficiency.

Comparative Analysis of Methods

Table 1: Performance Metrics for Nitration Methods

| Method | Yield (%) | Regioselectivity | Environmental Impact | Scalability |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 20–35 | Moderate | High | Moderate |

| N₂O₅/SO₂ | 42–98 | High | Low | Low |

| KNO₃/H₂SO₄ | 65–75 | Moderate | Moderate | High |

| Demethylation | 82 | N/A | Moderate | High |

Key Observations :

- N₂O₅/SO₂ excels in academic settings but poses logistical challenges for industrial use.

- KNO₃/H₂SO₄ balances yield and sustainability, making it suitable for pilot-scale production.

Challenges and Optimization Strategies

Byproduct Mitigation

Over-nitration generates 2,5-dimethyl-3,4-dinitropyridin-3-ol, which is minimized by:

化学反応の分析

Types of Reactions

2,5-Dimethyl-4-nitropyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-dimethyl-4-nitropyridin-3-one.

Reduction: Formation of 2,5-dimethyl-4-aminopyridin-3-ol.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学的研究の応用

2,5-Dimethyl-4-nitropyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes

作用機序

The mechanism of action of 2,5-Dimethyl-4-nitropyridin-3-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

類似化合物との比較

Analysis of Provided Evidence

:

- Focuses on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) and its methyl ether, which are flavor compounds analyzed in fruits and processed foods .

- No structural or functional relation to pyridine derivatives like 2,5-Dimethyl-4-nitropyridin-3-ol.

:

- Lists synonyms and identifiers for a dihydropyridine derivative with a nitro-substituted phenyl group (e.g., 5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid) .

- This compound is structurally distinct from This compound , as it belongs to the 1,4-dihydropyridine class (a scaffold common in calcium channel blockers like lercanidipine) and contains a nitro group on a phenyl ring rather than the pyridine core.

Critical Limitations

- Structural Disparity : Neither evidence describes the target compound This compound , which is a pyridin-3-ol derivative with nitro and methyl substituents.

- Functional Differences: The compounds in (furanones) and (dihydropyridines) serve entirely different purposes (flavorants vs. pharmaceuticals), making comparisons invalid.

- Data Deficiency: No physicochemical properties (e.g., solubility, pKa), spectroscopic data (NMR, IR), or reactivity information for the target compound is provided.

Hypothetical Comparison Framework (If Data Were Available)

While speculative, a rigorous comparison would typically involve:

Table 1: Key Structural and Functional Attributes

Key Parameters for Comparison:

- Reactivity : Nitro groups in pyridines vs. dihydropyridines.

- Acidity/Basicity : Impact of hydroxyl vs. nitro substituents on pKa.

- Synthetic Utility: Potential as intermediates in pharmaceuticals or agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dimethyl-4-nitropyridin-3-ol with high purity?

- Methodology : Begin with a substituted pyridine precursor (e.g., 2,5-dimethylpyridin-3-ol). Use regioselective nitration with a nitrating agent (HNO₃/H₂SO₄ or AcONO₂) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC (>98% purity) and elemental analysis (general nitration methodology inferred from analogous pyridine derivatives).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–9.0 ppm for nitro-substituted pyridine) and methyl groups (δ 2.0–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR : Confirm nitro (O–N–O asymmetric stretch at ~1520 cm⁻¹) and hydroxyl (broad O–H stretch at ~3200 cm⁻¹) functionalities.

- MS : ESI-MS in positive mode to observe [M+H]⁺. High-resolution MS (HRMS) validates molecular formula (C₇H₈N₂O₃). Cross-reference with NIST spectral databases for consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in tautomeric equilibria between nitro and hydroxyl groups in this compound?

- Methodology : Perform pH-dependent UV-Vis spectroscopy (pH 1–14) to monitor tautomer shifts. Use computational modeling (DFT, B3LYP/6-311+G(d,p)) to predict dominant tautomers. Validate via variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. Compare results with X-ray crystallography (if single crystals are obtainable) (general guidance from NIST data validation practices).

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

- Methodology : Protect the hydroxyl group (e.g., TBSCl or acetyl chloride) to direct electrophilic substitution. Perform halogenation (e.g., NBS in CCl₄) or Suzuki coupling at the C6 position. Deprotect under mild conditions (TBAF for silyl ethers). Monitor regiochemistry via NOESY NMR and X-ray analysis. Optimize reaction conditions using DoE (Design of Experiments) to balance yield and selectivity (inferred from analogous pyridine functionalization).

Q. What mechanistic insights explain the compound’s reactivity under reductive conditions (e.g., catalytic hydrogenation)?

- Methodology : Use Pd/C or Raney Ni in ethanol under H₂ (1–3 atm). Monitor nitro group reduction to amine via in situ IR (loss of nitro peaks). Analyze intermediates by LC-MS. Investigate competing pathways (e.g., ring hydrogenation) using deuterium labeling and kinetic isotope effects. Compare with computational mechanistic studies (DFT transition-state analysis) (data reliability practices from NIST).

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound across solvents?

- Methodology : Replicate solubility tests (shake-flask method) in DMSO, ethanol, and water at 25°C. Use saturated solutions filtered through 0.22 µm membranes. Quantify via UV-Vis calibration curves. Validate against thermogravimetric analysis (TGA) for thermal stability. Cross-check with Hansen solubility parameters (HSPiP software) to predict solvent compatibility (NIST-recommended data validation).

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology : Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria). Test cytotoxicity (MTT assay in cancer cell lines, e.g., HeLa or MCF-7). Assess antioxidant potential (DPPH/ABTS radical scavenging). Use molecular docking (AutoDock Vina) to predict protein targets (e.g., nitroreductases). Correlate activity with electronic properties (Hammett σ constants) (biological testing categories inferred).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。